molecular formula C17H17N3OS B1392166 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide CAS No. 1260918-96-4

2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide

Cat. No. B1392166
M. Wt: 311.4 g/mol
InChI Key: CYASDCMGEAHLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide, also known as 2-BMPT, is a synthetic compound with various applications in scientific research. It is a derivative of 1H-1,3-benzodiazol-2-yl)propanethioamide and is used as a synthetic intermediate in the synthesis of various compounds. 2-BMPT is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

  • Quantum Chemical Calculations and Biological Activities : A study by Viji et al. (2020) examined a similar molecule, focusing on its quantum chemical calculations and biological activities, including antimicrobial effects. Molecular docking was used to assess interactions with different proteins, and various molecular properties were calculated to understand its stability and reactivity.

  • Antioxidant and Anticancer Activities : Research by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, evaluating their antioxidant and anticancer activities. They found that some derivatives exhibited significant effectiveness against human glioblastoma and breast cancer cell lines, surpassing a known antioxidant, ascorbic acid.

  • Corrosion Inhibition Properties : A study by Verma et al. (2016) explored a benzo 1,3-diazol derivative as a corrosion inhibitor for mild steel in hydrochloric acid. The compound showed high corrosion inhibition efficiency and acted as a cathodic type inhibitor.

  • Anticancer Potential of Aminothiazole-Paeonol Derivatives : The research by Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines. They discovered significant inhibitory activity, suggesting these compounds as promising leads for anticancer agents.

  • Antitumor Activity of Pyrazoline Derivatives : Insuasty et al. (2012) Insuasty et al. (2012) synthesized 1,3,5‐trisubstituted 2‐pyrazoline derivatives, showing notable activity against leukemia and renal and prostate cancer cell lines.

  • Corrosion Inhibition and Surface Studies : Prashanth et al. (2021) Prashanth et al. (2021) investigated imidazole derivatives as corrosion inhibitors. They found that derivatives with certain functional groups provided high corrosion inhibition efficiency.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)10-13(16(18)22)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASDCMGEAHLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Reactant of Route 4
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Reactant of Route 5
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.